molecular formula C19H14F3NO2 B5824328 N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

Cat. No. B5824328
M. Wt: 345.3 g/mol
InChI Key: CMYJUABUCMNSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as TFB-TFMF, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been found to have potential applications in various areas of scientific research. One such area is in the development of new drugs for the treatment of diseases. N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been found to have antitumor activity, making it a potential candidate for the development of new cancer treatments.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is not fully understood. However, it has been suggested that N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide may work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has a number of biochemical and physiological effects. For example, N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide in lab experiments is its high purity, which allows for more accurate and reproducible results. However, one limitation of using N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is its relatively high cost compared to other compounds.

Future Directions

There are many potential future directions for the research on N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide. One area of interest is in the development of new drugs based on the structure of N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide and its potential applications in the treatment of diseases. Finally, more studies are needed to determine the safety and efficacy of N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide in vivo.

Synthesis Methods

N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with 3-(trifluoromethyl)aniline to form 4-methyl-N-(3-trifluoromethylphenyl)benzamide. This intermediate compound is then reacted with furfurylamine to yield N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide.

properties

IUPAC Name

N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO2/c1-12-5-7-15(8-6-12)23-18(24)17-10-9-16(25-17)13-3-2-4-14(11-13)19(20,21)22/h2-11H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYJUABUCMNSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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